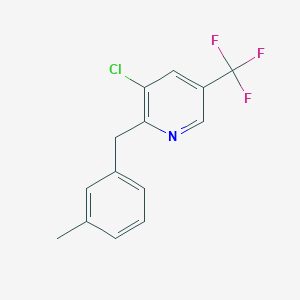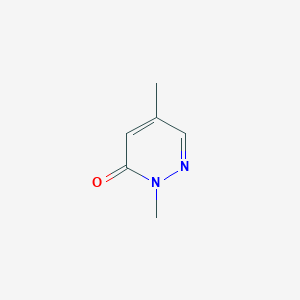
N,2-Dimethyloxan-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,2-Dimethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2503204-51-9 . Its IUPAC name is N,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride . The compound has a molecular weight of 165.66 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Research has shown that advanced oxidation processes (AOPs) are effective for the mineralization of nitrogen-containing compounds, improving the overall efficacy of treatment schemes for toxic and hazardous amino-compounds found in water. These processes, including ozone and Fenton reactions, demonstrate high reactivity towards amines, dyes, and pesticides, offering a promising route for the degradation of recalcitrant nitrogen-containing compounds under optimized conditions (Bhat & Gogate, 2021).
Formation and Destruction of N-nitrosodimethylamine (NDMA)
The kinetics and mechanisms behind the formation and destruction of N-nitrosodimethylamine (NDMA) in water have been studied, highlighting the role of amines and dimethylsulfamide with disinfectants in NDMA formation. NDMA destruction methods include biodegradation, reduction, and various oxidation techniques, indicating a complex interplay of chemical reactions involved in the presence and mitigation of such compounds in the environment (Sharma, 2012).
Role of Amine Activators in Acrylic Bone Cements
The accelerating effect of tertiary aromatic amines as activators in the curing of acrylic resins, including bone cements, has been reviewed. These studies explore the kinetics, mechanism, and activation energy of the reaction, alongside considerations of toxicity and thermal trauma associated with the implantation of such materials (Vázquez, Levenfeld, & Román, 1998).
Sigma-1 Receptor Mediated Role of Dimethyltryptamine
Research into N,N-Dimethyltryptamine (DMT), a compound structurally similar to the query compound but known for its psychotropic properties, suggests a broader physiological role beyond its central nervous system activity. The interaction with sigma-1 receptors might offer insights into cellular protective mechanisms, potentially applicable in medical therapies (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Contamination and Removal of Pharmaceuticals
The persistence of pharmaceutical pollutants, including those with N-amine groups, in the environment and their removal through cleaner techniques have been reviewed. This highlights the challenge and importance of developing sustainable technologies for removing toxic contaminants from water sources (Prasannamedha & Kumar, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N,2-dimethyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVPVHZUAAKFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)

![5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2806471.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)

![{[7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2806480.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-bromo-N-methylnicotinamide](/img/structure/B2806486.png)
![3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2806487.png)
![1-Methyl-4-[4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2806488.png)
